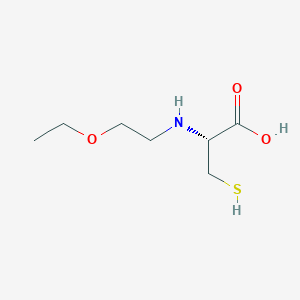

2-Ethoxyethyl-L-cysteine

Descripción general

Descripción

2-Ethoxyethyl-L-cysteine is a derivative of L-cysteine, a sulfur-containing amino acid123. The molecular formula of 2-Ethoxyethyl-L-cysteine is C7H15NO3S123. It is used for research purposes1.

Synthesis Analysis

The synthesis of L-cysteine and its derivatives involves metabolic engineering strategies4. For instance, the activities of the L-cysteine synthases might be limiting, and the L-cysteine precursor O-acetylserine (OAS) might be exported from the cells faster than it took to transform OAS into L-cysteine5.

Molecular Structure Analysis

The molecular weight of 2-Ethoxyethyl-L-cysteine is 193.262. The molecular structure of L-cysteine and its derivatives can be analyzed using various analytical methods678.

Chemical Reactions Analysis

The chemical reactions involving L-cysteine and its derivatives can be complex. For instance, L-cysteine can be oxidized to form cystine9. Also, the transformation of OAS into L-cysteine is a key step in the biosynthesis of L-cysteine5.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxyethyl-L-cysteine can be analyzed using various techniques1112. However, specific details about the physical and chemical properties of 2-Ethoxyethyl-L-cysteine are not readily available in the retrieved sources.

Aplicaciones Científicas De Investigación

Biochemical Sensing and Diagnostics :

- A study describes the use of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate as a ratiometric fluorescent probe for the rapid and selective detection of cysteine, highlighting its applications in analytical chemistry and diagnostics (Na et al., 2016).

- Another research details a biofuel cell-based self-powered sensing platform for L-cysteine detection, suggesting its potential for reliable clinical detection (Hou et al., 2015).

Synthesis and Chemical Applications :

- Research on L-cysteine as a starting product for the generation of sulfenic acids, leading to the formation of sulfoxides with biologically active residues, is discussed in a study. This indicates the use of L-cysteine derivatives in synthetic chemistry (Aversa et al., 2005).

Photoelectrochemical Bioanalysis :

- A novel and simple cathodic photoelectrochemical L-cysteine sensor is reported, based on the facile electrochemical fabrication of CuO/Cu2O heterojunction photocathode. This study highlights the role of cysteine in the development of sensitive biosensing technologies (Yu et al., 2019).

Nutritional and Health Applications :

- A review summarizing recent knowledge about the use of the amino acid L-cysteine in diet, nutritional supplements, or drugs to improve human health or treat diseases is discussed. This underscores the significance of L-cysteine in medicine and nutritional therapies (Clemente Plaza et al., 2018).

Corrosion Inhibition Studies :

- The investigation of L-cysteine and its derivatives as green chemical corrosion inhibitors for mild steel in acidic solutions, showing their potential application in material science and engineering (Fu et al., 2011).

Metabolic Engineering and Biotechnology :

- Research on the metabolic engineering of Escherichia coli for L-cysteine production, dividing the synthesis into different modules (transport, sulfur, precursor, and degradation), demonstrates the potential of L-cysteine in biotechnological applications (Liu et al., 2018).

Membrane Technology and Filtration :

- A study on high water permeable nanofiltration membranes modified by L-cysteine functionalized nanoparticles, which significantly enhance the membrane's antifouling and separation performance, highlights its application in environmental technology (Bandehali et al., 2020).

Safety And Hazards

Direcciones Futuras

The future development of more efficient L-cysteine biosynthetic pathways is a topic of ongoing research4. The development of efficient methods to detect L-cysteine in various samples is also an area of interest12.

Propiedades

IUPAC Name |

(2R)-2-(2-ethoxyethylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-2-11-4-3-8-6(5-12)7(9)10/h6,8,12H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINPJZGDBWDIOW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCN[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxyethyl-L-cysteine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

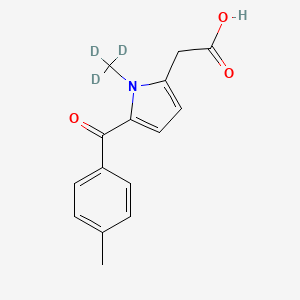

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Oxazolo[3,2-a][1,3]diazepine](/img/structure/B564354.png)